molecular formula C13H12O3 B14727585 2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol CAS No. 6272-13-5

2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol

Cat. No.: B14727585
CAS No.: 6272-13-5
M. Wt: 216.23 g/mol
InChI Key: CFZGVQKYFOXIBL-UHFFFAOYSA-N
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Description

2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol, also known as 2,4’-dihydroxydiphenylmethane, is an organic compound with the molecular formula C13H12O2. This compound is characterized by the presence of two hydroxyl groups attached to a diphenylmethane structure. It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol involves the reaction of aniline and catechol under acidic conditions. This reaction requires heating and proceeds relatively slowly . Another method involves the reduction of precursor aldehydes with sodium borohydride, obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its dual hydroxyl groups provide versatility in both synthetic and biological applications .

Properties

CAS No.

6272-13-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[hydroxy-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H12O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13-16H

InChI Key

CFZGVQKYFOXIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)O)O

Origin of Product

United States

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